molecular formula C21H17ClN4O4S B327698 (6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B327698
M. Wt: 456.9 g/mol
InChI Key: GNDYOEDEPJJPBG-SRMUTFMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be achieved through a multi-component reaction. One efficient method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, rapid synthesis, and high yield.

Industrial Production Methods

Industrial production of this compound can be scaled up using similar multi-component reactions with appropriate catalysts and reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green solvents can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its specific substituents, which confer distinct biological activities and potential applications. Its trimethoxybenzylidene group, in particular, contributes to its unique properties and effectiveness in various applications.

Properties

Molecular Formula

C21H17ClN4O4S

Molecular Weight

456.9 g/mol

IUPAC Name

(6Z)-2-(2-chlorophenyl)-5-imino-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C21H17ClN4O4S/c1-28-15-9-11(10-16(29-2)17(15)30-3)8-13-18(23)26-21(24-19(13)27)31-20(25-26)12-6-4-5-7-14(12)22/h4-10,23H,1-3H3/b13-8-,23-18?

InChI Key

GNDYOEDEPJJPBG-SRMUTFMASA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=N)N3C(=NC2=O)SC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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